molecular formula C24H48 B14637284 7,9-Dibutyl-9-methylpentadec-7-ene CAS No. 55676-74-9

7,9-Dibutyl-9-methylpentadec-7-ene

Cat. No.: B14637284
CAS No.: 55676-74-9
M. Wt: 336.6 g/mol
InChI Key: YFRMTOFDUNTMDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,9-Dibutyl-9-methylpentadec-7-ene is a chemical compound with the molecular formula C24H48 It is a hydrocarbon with a structure that includes a long carbon chain with butyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dibutyl-9-methylpentadec-7-ene typically involves the alkylation of a suitable precursor. One common method is the reaction of 7-pentadecene with butyl and methyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7,9-Dibutyl-9-methylpentadec-7-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.

    Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Alcohols, ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

7,9-Dibutyl-9-methylpentadec-7-ene has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7,9-Dibutyl-9-methylpentadec-7-ene depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, affecting their function. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, potentially altering membrane properties and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7,9-Dibutyl-7-methylpentadec-7-ene
  • 7,9-Dibutyl-9-ethylpentadec-7-ene
  • 7,9-Dibutyl-9-methylhexadec-7-ene

Uniqueness

7,9-Dibutyl-9-methylpentadec-7-ene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for studying structure-activity relationships and for applications requiring specific molecular characteristics.

Properties

CAS No.

55676-74-9

Molecular Formula

C24H48

Molecular Weight

336.6 g/mol

IUPAC Name

7,9-dibutyl-9-methylpentadec-7-ene

InChI

InChI=1S/C24H48/c1-6-10-14-16-19-23(18-12-8-3)22-24(5,20-13-9-4)21-17-15-11-7-2/h22H,6-21H2,1-5H3

InChI Key

YFRMTOFDUNTMDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=CC(C)(CCCC)CCCCCC)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.